chemical structure and molecular weight of Gomisin H
chemical structure and molecular weight of Gomisin H
An In-depth Technical Guide on the Chemical Structure and Molecular Weight of Gomisin H
Introduction
Gomisin H is a bioactive lignan belonging to the dibenzocyclooctadiene class, a group of natural products known for their complex chemical structures and significant pharmacological activities.[1][2] Isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a plant with a long history in traditional medicine, Gomisin H has attracted the attention of researchers in phytochemistry and drug development.[1][2][3] This guide provides a detailed technical overview of the chemical structure, molecular weight, and analytical methodologies essential for the identification and characterization of Gomisin H, tailored for researchers, scientists, and professionals in drug development.
PART 1: Chemical Structure of Gomisin H
The definitive identification of a natural product like Gomisin H hinges on the precise elucidation of its chemical structure. This involves determining its core scaffold, molecular formula, connectivity, and stereochemistry through a combination of spectroscopic techniques.
Core Scaffold and IUPAC Nomenclature
Gomisin H is built upon a dibenzo[a,c]cyclooctadiene skeleton, which is characteristic of many lignans found in the Schisandraceae family. The systematic name for Gomisin H according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is (6S,7S,12aR)-5,6,7,8-tetrahydro-2,3,10,11,12-pentamethoxy-6,7-dimethyl-dibenzo[a,c]cyclooctene-1,7-diol.[2] This name precisely describes the arrangement of all atoms, including the stereochemistry at the chiral centers, which is crucial for its biological activity.
2D Chemical Structure and Molecular Formula
The molecular formula of Gomisin H is C23H30O7.[1][2][3][4] This formula is confirmed through high-resolution mass spectrometry, which provides a highly accurate mass measurement. The two-dimensional structure, illustrating the covalent bonds between atoms, is presented below.
Caption: 2D Chemical Structure of Gomisin H.
PART 2: Molecular Weight and Mass Spectrometry
The molecular weight is a fundamental physical property, critical for sample quantification and for confirming structural identity.
Summary of Molecular Properties
The key quantitative data for Gomisin H are summarized in the table below. The distinction between average molecular weight (based on the natural isotopic abundance of elements) and exact mass (monoisotopic mass) is crucial for high-resolution mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C23H30O7 | [1][2][3][4] |
| Average Molecular Weight | 418.486 g/mol | [3] |
| Exact Mass | 418.199158 Da | [2] |
Protocol: Molecular Weight Determination by HRMS
High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a compound. The choice of this technique is based on its ability to measure mass with extremely high accuracy (typically <5 ppm), allowing for the unambiguous determination of a molecular formula.
Objective: To confirm the molecular formula of purified Gomisin H using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
Methodology:
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Sample Preparation: Dissolve approximately 1 mg of purified Gomisin H in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase of the LC-MS system.
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Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Chromatographic Separation (Optional but Recommended):
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Inject 1-5 µL of the sample onto a C18 reverse-phase column.
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Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to promote ionization. This step ensures that the analyzed compound is pure.
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Mass Spectrometry Analysis:
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Ionization Mode: Operate the ESI source in positive ion mode. Formic acid in the mobile phase facilitates the formation of the protonated molecule [M+H]+.
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Mass Range: Scan a mass range appropriate for the expected m/z, for example, m/z 100-1000.
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Data Acquisition: Acquire data in full scan mode at a high resolution (>10,000).
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Data Analysis:
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Identify the peak corresponding to Gomisin H in the total ion chromatogram.
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Extract the mass spectrum for this peak. The most abundant ion should correspond to the [M+H]+ adduct.
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Calculate the expected exact mass for [C23H30O7+H]+, which is 419.2064.
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Compare the experimentally measured m/z value with the calculated value. The mass error should be less than 5 ppm to confidently confirm the elemental composition.
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PART 3: Isolation and Characterization Workflow
The characterization of Gomisin H is intrinsically linked to its successful isolation from its natural source, Schisandra chinensis. The identity and purity are confirmed using a combination of chromatographic and spectroscopic methods.
Experimental Workflow: From Plant Material to Pure Compound
The process of obtaining pure Gomisin H is a multi-step procedure requiring careful selection of extraction and purification techniques. The choice of solvents and chromatographic phases is based on the polarity of lignans.
Caption: General workflow for the isolation and analysis of Gomisin H.
Key Analytical Techniques
Structural confirmation relies on spectroscopic data. While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework and stereochemistry.
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1H-NMR: Provides information about the number of different types of protons and their neighboring environments.
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13C-NMR: Reveals the number of unique carbon atoms in the molecule.
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2D-NMR (HMBC, HSQC, NOESY): These experiments are crucial for establishing the connectivity between atoms (HMBC, HSQC) and the spatial proximity of protons (NOESY), which is key to confirming the relative stereochemistry of the chiral centers. The identification of Gomisin H is achieved by comparing its acquired NMR data with published values from authoritative sources.[3][5]
References
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Biopurify. (n.d.). CAS 66056-20-0 | Gomisin H. Retrieved from [Link]
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Chemsrc. (2025, August 20). Gomisin H | CAS#:66056-20-0. Retrieved from [Link]
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The Peptide Resource Page (PRP). (n.d.). Gomisin H. Retrieved from [Link]
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Lee, J. W., et al. (2018). Gomisin J with protective effect against t-BHP-induced oxidative damage in HT22 cells from Schizandra chinensis. ResearchGate. Retrieved from [Link]
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Ko, Y. H., et al. (2021). Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells. PMC. Retrieved from [Link]
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Mu, Y., et al. (2022). Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays. PMC. Retrieved from [Link]
